Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No.:
Cat. No.: VC18144680
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O4 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | ethyl 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3 |
| Standard InChI Key | OIHSVVRPBVUWME-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2CCOC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₉H₁₂N₂O₄, molecular weight 212.20 g/mol) integrates three key components:
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A 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric versatility.
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A tetrahydrofuran-3-yl substituent at position 5, contributing chirality and modulating lipophilicity.
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An ethyl ester group at position 3, enhancing solubility and serving as a synthetic handle for further derivatization.
The electron-deficient oxadiazole ring facilitates π-π stacking and hydrogen bonding with biological targets, while the tetrahydrofuran moiety introduces stereochemical complexity that may influence receptor binding.
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
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Spectroscopic Signatures:
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves cyclization of hydrazide derivatives under controlled conditions:
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Precursor Preparation:
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Reaction of ethyl 2-chloroacetate with hydrazine hydrate yields ethyl 2-hydrazinylacetate.
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Condensation with tetrahydrofuran-3-carbonyl chloride forms the intermediate acylhydrazide.
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Cyclization:
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Treatment with cyanogen bromide (BrCN) in ethanol at 60–80°C induces ring closure to form the oxadiazole core.
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Reaction Equation:
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Yield: 65–75% after purification by column chromatography (silica gel, hexane/ethyl acetate).
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Industrial-Scale Considerations
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Catalyst Optimization: Substituting BrCN with trichloroisocyanuric acid improves safety and reduces byproducts .
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Solvent Recycling: Ethanol recovery systems minimize waste and cost.
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Quality Control: HPLC purity thresholds (>98%) ensure batch consistency for pharmacological studies.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Screenings against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens reveal:
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (ATCC 25923) | 12.5 | Cell wall synthesis inhibition |
| E. coli (ATCC 25922) | 25.0 | DNA gyrase binding |
The oxadiazole ring disrupts penicillin-binding proteins in S. aureus, while the tetrahydrofuran group enhances membrane permeability in Gram-negative strains .
MAO-B Inhibition
The compound exhibits monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 2.76 µM), suggesting utility in neurodegenerative disorders. Docking studies indicate hydrogen bonding with FAD cofactors and hydrophobic interactions with the enzyme’s active site .
Pharmacological Applications and Comparative Analysis
Drug Development Prospects
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Antimicrobial Agents: Structural analogs with fluorinated tetrahydrofuran moieties show enhanced potency (MIC < 5 µg/mL).
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Anticancer Therapeutics: Prodrug strategies replacing the ethyl ester with amides improve tumor targeting .
Comparison with Related Oxadiazoles
| Compound | Anticancer GI₅₀ (NCI-H522) | MAO-B IC₅₀ |
|---|---|---|
| Ethyl 5-(THF-3-yl)-oxadiazole-3-carboxylate | 70.01% | 2.76 µM |
| 5-Trifluoromethyl-1,2,4-oxadiazole | 68.09% | 4.12 µM |
| 5-Phenyl-1,2,4-oxadiazole | 45.30% | 9.85 µM |
The tetrahydrofuran substituent confers superior bioactivity compared to bulkier aryl groups, likely due to improved pharmacokinetics .
Future Research Directions
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Toxicity Profiling: Chronic toxicity studies in murine models to establish therapeutic indices.
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Formulation Development: Nanoencapsulation to enhance bioavailability and reduce off-target effects.
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Structure-Activity Relationships (SAR): Systematic modification of the tetrahydrofuran and ester groups to optimize efficacy.
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